2-Chloro-1-cyclopropyl-3-fluorobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropyl-3-fluorobenzene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Direct Halogenation: Another approach is the direct halogenation of cyclopropylbenzene derivatives using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropyl-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of amine or thiol derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropylbenzene derivatives with reduced functional groups.
Scientific Research Applications
2-Chloro-1-cyclopropyl-3-fluorobenzene has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropyl-3-fluorobenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-3-chloro-2-fluorobenzene: Contains a bromine atom instead of a cyclopropyl group, which can influence its reactivity and applications.
Uniqueness
2-Chloro-1-cyclopropyl-3-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic interactions in various chemical and biological processes.
Properties
Molecular Formula |
C9H8ClF |
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Molecular Weight |
170.61 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyl-3-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5H2 |
InChI Key |
LLOKSIARDSVFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
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